Cas no 2034366-96-4 (2-bromo-N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]benzene-1-sulfonamide)
2-bromo-N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]benzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 2-bromo-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
- 2-bromo-N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]benzenesulfonamide
- 2-bromo-N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]benzene-1-sulfonamide
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- Inchi: 1S/C15H16BrN3O3S/c16-12-3-1-2-4-14(12)23(21,22)17-9-10-19-15(20)8-7-13(18-19)11-5-6-11/h1-4,7-8,11,17H,5-6,9-10H2
- InChI Key: ZEEXIPBAGQLHLY-UHFFFAOYSA-N
- SMILES: BrC1C=CC=CC=1S(NCCN1C(C=CC(C2CC2)=N1)=O)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 6
- Complexity: 622
- XLogP3: 1.6
- Topological Polar Surface Area: 87.2
2-bromo-N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]benzene-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6564-2851-2μmol |
2-bromo-N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]benzene-1-sulfonamide |
2034366-96-4 | 2μmol |
$57.0 | 2023-09-08 | ||
| Life Chemicals | F6564-2851-5μmol |
2-bromo-N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]benzene-1-sulfonamide |
2034366-96-4 | 5μmol |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6564-2851-10μmol |
2-bromo-N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]benzene-1-sulfonamide |
2034366-96-4 | 10μmol |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6564-2851-20μmol |
2-bromo-N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]benzene-1-sulfonamide |
2034366-96-4 | 20μmol |
$79.0 | 2023-09-08 | ||
| Life Chemicals | F6564-2851-1mg |
2-bromo-N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]benzene-1-sulfonamide |
2034366-96-4 | 1mg |
$54.0 | 2023-09-08 | ||
| Life Chemicals | F6564-2851-2mg |
2-bromo-N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]benzene-1-sulfonamide |
2034366-96-4 | 2mg |
$59.0 | 2023-09-08 | ||
| Life Chemicals | F6564-2851-3mg |
2-bromo-N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]benzene-1-sulfonamide |
2034366-96-4 | 3mg |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6564-2851-4mg |
2-bromo-N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]benzene-1-sulfonamide |
2034366-96-4 | 4mg |
$66.0 | 2023-09-08 | ||
| Life Chemicals | F6564-2851-5mg |
2-bromo-N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]benzene-1-sulfonamide |
2034366-96-4 | 5mg |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6564-2851-10mg |
2-bromo-N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]benzene-1-sulfonamide |
2034366-96-4 | 10mg |
$79.0 | 2023-09-08 |
2-bromo-N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]benzene-1-sulfonamide Related Literature
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
Additional information on 2-bromo-N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]benzene-1-sulfonamide
2-Bromo-N-[2-(3-Cyclopropyl-6-Oxo-1,6-Dihydropyridazin-1-Yl)Ethyl]Benzene-1-Sulfonamide: A Comprehensive Overview
2-Bromo-N-[2-(3-Cyclopropyl-6-Oxo-1,6-Dihydropyridazin-1-Yl)Ethyl]Benzene-1-Sulfonamide, commonly referred to by its CAS number 2034366-96-4, is a highly specialized organic compound with significant potential in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural features and promising applications in drug discovery, catalysis, and advanced materials development. Recent studies have highlighted its role in enhancing the efficiency of chemical reactions and its compatibility with modern synthetic methodologies.
The molecular structure of this compound is characterized by a sulfonamide group attached to a benzene ring, which is further substituted with a bromine atom. The presence of the cyclopropyl and pyridazine moieties introduces significant steric and electronic effects, making it a versatile building block for constructing complex molecules. Researchers have demonstrated that these structural elements contribute to the compound's stability under harsh reaction conditions, making it an ideal candidate for high-throughput screening in pharmaceutical research.
One of the most notable advancements involving this compound is its application in the development of novel catalysts for organic synthesis. By incorporating the sulfonamide group into catalytic frameworks, scientists have achieved remarkable improvements in reaction selectivity and turnover rates. This has been particularly beneficial in the synthesis of biologically active compounds, where precision and efficiency are paramount.
In addition to its catalytic applications, this compound has shown promise in materials science. Its ability to form stable coordination complexes with transition metals has led to its use in designing new types of sensors and electronic materials. Recent experiments have revealed that films constructed from this compound exhibit exceptional electrical conductivity and stability under varying environmental conditions, opening avenues for its integration into next-generation electronic devices.
The synthesis of 2-Bromo-N-[2-(3-Cyclopropyl-6-Oxo-1,6-Dihydropyridazin-1-Yl)Ethyl]Benzene-1-Sulfonamide involves a multi-step process that combines traditional organic synthesis techniques with modern methodologies. The key steps include the formation of the pyridazine ring system and the subsequent functionalization with the sulfonamide group. Researchers have optimized these steps to achieve high yields and excellent purity levels, ensuring the compound's reliability for downstream applications.
From an environmental standpoint, this compound has been shown to exhibit low toxicity levels in preliminary studies, making it a safer alternative for certain industrial processes. Its biodegradability under controlled conditions further supports its sustainable use in various chemical industries.
In conclusion, 2-Bromo-N-[2-(3-Cyclopropyl-6-Oxo-1,6-Dihydropyridazin-1-Yl)Ethyl]Benzene-1-Sulfonamide (CAS No: 2034366-96-4) represents a cutting-edge advancement in organic chemistry. Its unique properties and versatile applications position it as a valuable asset in both academic research and industrial development. As ongoing studies continue to uncover new potentials for this compound, it is poised to play an increasingly important role in shaping the future of chemical innovation.
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